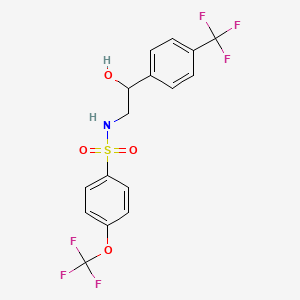

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

CAS No.: 1351608-89-3

Cat. No.: VC6145198

Molecular Formula: C16H13F6NO4S

Molecular Weight: 429.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351608-89-3 |

|---|---|

| Molecular Formula | C16H13F6NO4S |

| Molecular Weight | 429.33 |

| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2 |

| Standard InChI Key | OCWPNMVRTVJNHA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a 4-(trifluoromethoxy) group and an N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) side chain. Key structural attributes include:

The trifluoromethoxy group (-OCF) at the para position of the benzene ring enhances electron-withdrawing effects, while the 2-hydroxyethyl side chain introduces a chiral center and hydrogen-bonding capability. The 4-(trifluoromethyl)phenyl moiety contributes hydrophobic character and metabolic stability .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Though experimental data on melting points or solubility are absent in available sources, inferences can be drawn from structural analogs:

| Property | Value/Inference | Basis |

|---|---|---|

| LogP | ~3.5–4.2 (predicted) | High fluorine content . |

| Water Solubility | Low (hydrophobic substituents) | Trifluoromethyl groups . |

| pKa | ~9–10 (sulfonamide NH) | Typical sulfonamides . |

The trifluoromethoxy and trifluoromethyl groups reduce polarity, favoring lipid bilayer permeability—a trait advantageous for blood-brain barrier penetration in drug candidates .

Synthetic Routes and Challenges

Proposed Synthesis Pathways

While no direct synthesis protocols are documented for this compound, plausible routes involve:

-

Sulfonylation of a Primary Amine:

-

Nucleophilic Substitution:

Purification and Characterization

-

Chromatography: Likely required due to polar hydroxyl and sulfonamide groups.

-

Spectroscopic Confirmation:

Research Gaps and Future Directions

Unexplored Territories

-

In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.

-

Toxicity Screening: Cytotoxicity and organ-specific effects need evaluation.

Synthetic Optimization

-

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access pure stereoisomers.

-

Green Chemistry Approaches: Reducing reliance on halogenated solvents and toxic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume